molecular formula C3H5N3O7 B8441789 3,3,3-Trinitropropan-1-ol CAS No. 87695-55-4

3,3,3-Trinitropropan-1-ol

Cat. No.: B8441789
CAS No.: 87695-55-4
M. Wt: 195.09 g/mol
InChI Key: IVLKBZHWMZOSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trinitropropan-1-ol (CAS 87695-55-4) is a nitro-substituted propanol derivative with the molecular formula C₃H₅N₃O₇ and a molecular weight of 195.09 g/mol . The compound features three nitro (-NO₂) groups attached to the terminal carbon of the propanol backbone, rendering it highly electron-deficient.

Properties

CAS No.

87695-55-4

Molecular Formula

C3H5N3O7

Molecular Weight

195.09 g/mol

IUPAC Name

3,3,3-trinitropropan-1-ol

InChI

InChI=1S/C3H5N3O7/c7-2-1-3(4(8)9,5(10)11)6(12)13/h7H,1-2H2

InChI Key

IVLKBZHWMZOSPZ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Analysis

  • Nitro vs. The latter’s trifluoro and methyl groups enhance stability, making it suitable for pharmaceutical synthesis .
  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol) exhibit higher molecular weights and are typically solids, whereas aliphatic derivatives (e.g., n-propanol) are low-viscosity liquids .
  • Regulatory Differences : 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated by IFRA for fragrance safety, reflecting its use in consumer products, whereas nitro derivatives are likely subject to explosive material regulations .

Hazard Profiles

  • Toxicity : Trifluoro derivatives (e.g., 3,3,3-Trifluoro-2-Methylpropan-1-ol) may pose unique toxicity risks due to fluorine’s electronegativity, though specific data are absent in the evidence .

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